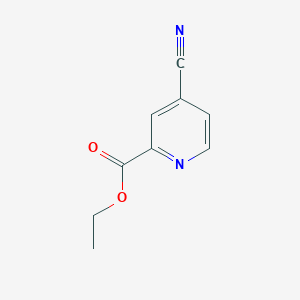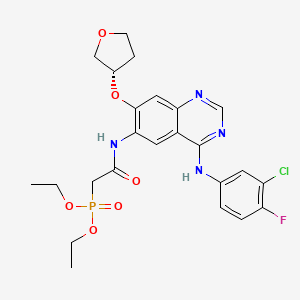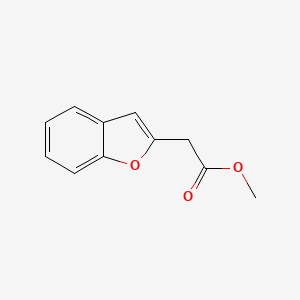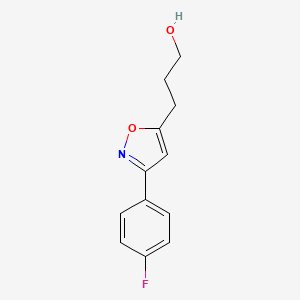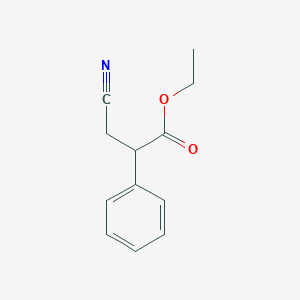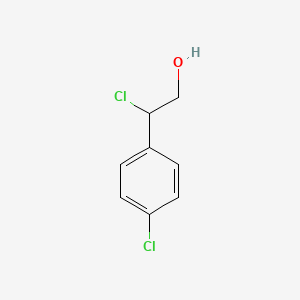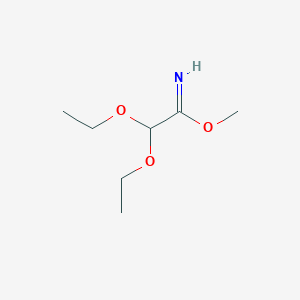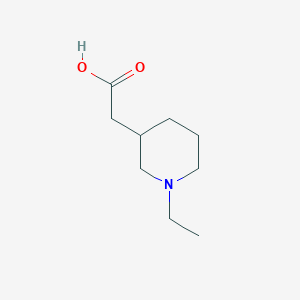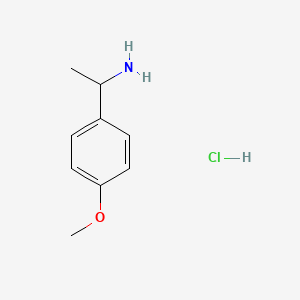![molecular formula C13H13Cl2N B1356800 [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride CAS No. 518357-42-1](/img/structure/B1356800.png)
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride is a chemical compound with the molecular formula C13H12ClN·HCl and a molecular weight of 254.16 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its applications in proteomics research and other biochemical studies .
Preparation Methods
The synthesis of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with benzylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
The reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: Although not used therapeutically, it serves as a model compound in the development of new pharmaceuticals. Researchers study its interactions with biological targets to design more effective drugs.
Mechanism of Action
The mechanism of action of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in proteomics research, it may interact with proteins to elucidate their structure and function .
Comparison with Similar Compounds
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride can be compared with other similar compounds such as:
[4-(2-Bromophenyl)phenyl]methylamine hydrochloride: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
[4-(2-Fluorophenyl)phenyl]methylamine hydrochloride: The presence of a fluorine atom can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.
[4-(2-Methylphenyl)phenyl]methylamine hydrochloride: The methyl group can affect the compound’s steric and electronic properties, influencing its reactivity and interactions with biological targets.
Each of these compounds has unique characteristics that make them suitable for different applications, highlighting the versatility and importance of this compound in research .
Properties
IUPAC Name |
[4-(2-chlorophenyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGRCECNVGEABW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
